5-Bromo-2-fluoro-N-propylbenzenesulfonamide
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Overview
Description
5-Bromo-2-fluoro-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C9H11BrFNO2S. It is characterized by the presence of bromine, fluorine, and a propyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide typically involves the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Sulfonamide Formation: The attachment of a sulfonamide group to the benzene ring.
These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.
Coupling Reactions: Such as Suzuki or Heck coupling, where the compound can form bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
5-Bromo-2-fluoro-N-propylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound can be utilized in the development of advanced materials with specific properties.
Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzenesulfonamide: Lacks the propyl group, which may affect its reactivity and applications.
2-Fluoro-N-propylbenzenesulfonamide:
5-Bromo-N-propylbenzenesulfonamide: Lacks the fluorine atom, which can alter its behavior in chemical reactions.
Uniqueness
5-Bromo-2-fluoro-N-propylbenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms, as well as the propyl group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-bromo-2-fluoro-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNBYKYBBKPGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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